molecular formula C11H18O3 B3055648 6-(tetrahydro-2H-pyran-2-yloxy)-2-hexyn-1-ol CAS No. 66084-35-3

6-(tetrahydro-2H-pyran-2-yloxy)-2-hexyn-1-ol

Cat. No.: B3055648
CAS No.: 66084-35-3
M. Wt: 198.26 g/mol
InChI Key: LCRBCXHVYAKSKU-UHFFFAOYSA-N
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Description

6-(tetrahydro-2H-pyran-2-yloxy)-2-hexyn-1-ol is an organic compound that features a tetrahydropyran ring attached to a hexynol chain. This compound is notable for its unique structure, which combines a cyclic ether with an alkyne and an alcohol functional group. It is used in various chemical reactions and has applications in synthetic organic chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(tetrahydro-2H-pyran-2-yloxy)-2-hexyn-1-ol typically involves the protection of alcohols using tetrahydropyranyl (THP) groups. One common method is the reaction of an alcohol with 3,4-dihydropyran in the presence of an acid catalyst such as p-toluenesulfonic acid in dichloromethane at ambient temperature . The resulting THP ether can then be subjected to further reactions to introduce the alkyne functionality.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and solvents is carefully controlled to minimize waste and environmental impact.

Chemical Reactions Analysis

Types of Reactions

6-(tetrahydro-2H-pyran-2-yloxy)-2-hexyn-1-ol can undergo various types of chemical reactions, including:

    Oxidation: The alcohol group can be oxidized to form aldehydes or ketones.

    Reduction: The alkyne group can be reduced to form alkenes or alkanes.

    Substitution: The THP group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Major Products Formed

    Oxidation: Formation of aldehydes or ketones.

    Reduction: Formation of alkenes or alkanes.

    Substitution: Formation of various substituted ethers or alcohols.

Scientific Research Applications

6-(tetrahydro-2H-pyran-2-yloxy)-2-hexyn-1-ol has several applications in scientific research:

Mechanism of Action

The mechanism of action of 6-(tetrahydro-2H-pyran-2-yloxy)-2-hexyn-1-ol involves its ability to act as a protecting group for alcohols. The tetrahydropyran ring can be easily attached and removed under mild conditions, making it a versatile tool in organic synthesis. The alkyne and alcohol functionalities allow for further chemical modifications, enabling the synthesis of a wide range of compounds.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-(tetrahydro-2H-pyran-2-yloxy)-2-hexyn-1-ol is unique due to the presence of both an alkyne and an alcohol functional group, which allows for a diverse range of chemical reactions and applications. Its ability to act as a protecting group for alcohols while also undergoing various chemical transformations makes it a valuable compound in synthetic organic chemistry.

Properties

IUPAC Name

6-(oxan-2-yloxy)hex-2-yn-1-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H18O3/c12-8-4-1-2-5-9-13-11-7-3-6-10-14-11/h11-12H,2-3,5-10H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LCRBCXHVYAKSKU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCOC(C1)OCCCC#CCO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H18O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70453428
Record name 6-(tetrahydro-2H-pyran-2-yloxy)-2-hexyn-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70453428
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

198.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

66084-35-3
Record name 6-(tetrahydro-2H-pyran-2-yloxy)-2-hexyn-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70453428
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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6-(tetrahydro-2H-pyran-2-yloxy)-2-hexyn-1-ol
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6-(tetrahydro-2H-pyran-2-yloxy)-2-hexyn-1-ol

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